2-(6-Ethylbenzofuran-3-yl)acetamide
Description
2-(6-Ethylbenzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with an ethyl group at the 6-position and an acetamide moiety at the 3-position. Its molecular formula is C₂₀H₁₈N₂O₂S, with a molecular weight of 350.4 g/mol and a calculated XLogP3 value of 5, indicating moderate lipophilicity . Key physicochemical properties include one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds. The compound’s benzofuran scaffold is structurally analogous to natural auxins, though its ethyl substituent distinguishes it from simpler phenolic or halogenated derivatives .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(6-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H2,13,14) |
InChI Key |
MOVRFDJYCLUBFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CO2)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6-Ethylbenzofuran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-ethylbenzofuran-3-carboxylic acid with an appropriate amine under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(6-Ethylbenzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide (DMF), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions include halogenated derivatives, oxidized products, and condensation adducts.
Scientific Research Applications
2-(6-Ethylbenzofuran-3-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-Ethylbenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Based Acetamides
Key Differences :
- The ethyl group in the target compound enhances hydrophobicity compared to the hydroxy-substituted analog, which may influence bioavailability and tissue penetration .
Benzothiazole-Based Acetamides (Patent Derivatives)
Comparison with Target Compound :
Structural and Functional Contrasts :
- Phenoxy vs. Benzofuran Scaffolds: WH7 and Compound 533 utilize phenoxy groups for auxin mimicry, whereas the benzofuran core in the target compound may confer unique steric or electronic interactions .
- Bioactivity: Chlorinated phenoxy derivatives (e.g., Compound 533) exhibit stronger herbicidal effects than benzofuran-based analogs, suggesting substituent-driven efficacy differences .
Research Findings and Implications
- Lipophilicity Trends : The target compound’s XLogP3 of 5 exceeds that of hydroxy-substituted benzofurans (~1.2) and aligns with benzothiazole derivatives (e.g., XLogP3 ~3.8), suggesting optimized passive diffusion in biological systems .
- Synthetic Flexibility : Benzothiazole and benzofuran cores allow modular substitution, enabling tailored physicochemical properties (e.g., trifluoromethyl for stability, ethyl for lipophilicity) .
- Biological Activity Gaps : While auxin agonists like WH7 are well-characterized , the target compound’s specific applications require further study to elucidate its mechanism and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
